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molecular formula C13H25N3 B1375010 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine CAS No. 688020-08-8

1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine

Cat. No. B1375010
M. Wt: 223.36 g/mol
InChI Key: GPGWBUYBPSBFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07595312B2

Procedure details

1.26 g (20.0 mmol) NaBH3CN were added in 4 batches at RT to a solution of 1.71 g (5.0 mmol) tert. butyl 4-piperazin-1-yl-piperidine-1-carboxylate and 0.75 mL (10.0 mmol) cyclopropanecarbaldehyde in 100 mL of EtOH and the reaction mixture was stirred overnight at RT. The mixture was evaporated down i.vac., the residue was taken up in saturated NaHCO3 solution, extracted exhaustively with EtOAc and the organic phase was dried over Na2SO4. After the desiccant and solvent had been eliminated the residue was purified by chromatography (silica gel, EtOAc/MeOH/NH3 90:10:0.5).
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH3-]C#N.[Na+].[N:5]1([CH:11]2[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH2:12]2)[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1.[CH:24]1([CH:27]=O)[CH2:26][CH2:25]1>CCO>[CH:24]1([CH2:27][N:8]2[CH2:7][CH2:6][N:5]([CH:11]3[CH2:12][CH2:13][NH:14][CH2:15][CH2:16]3)[CH2:10][CH2:9]2)[CH2:26][CH2:25]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.26 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
1.71 g
Type
reactant
Smiles
N1(CCNCC1)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0.75 mL
Type
reactant
Smiles
C1(CC1)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated down i.vac
EXTRACTION
Type
EXTRACTION
Details
extracted exhaustively with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
was purified by chromatography (silica gel, EtOAc/MeOH/NH3 90:10:0.5)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1(CC1)CN1CCN(CC1)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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